molecular formula C13H16N2O B2373658 3-(3-Cyclopropylphenyl)piperazin-2-one CAS No. 1538837-53-4

3-(3-Cyclopropylphenyl)piperazin-2-one

Cat. No.: B2373658
CAS No.: 1538837-53-4
M. Wt: 216.284
InChI Key: OTMXRFSCWGNHGE-UHFFFAOYSA-N
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Description

3-(3-Cyclopropylphenyl)piperazin-2-one is a chemical compound with the molecular formula C13H16N2O. It is a piperazine derivative, characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropylphenyl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of the piperazine ring .

Another approach involves the Ugi reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . This method is advantageous due to its simplicity and the ability to generate diverse piperazine derivatives in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Ugi reaction, due to its efficiency and versatility, is often preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

IUPAC Name

3-(3-cyclopropylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-12(14-6-7-15-13)11-3-1-2-10(8-11)9-4-5-9/h1-3,8-9,12,14H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMXRFSCWGNHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C3C(=O)NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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